

The Natural Occurrence of 6-Tridecyltetrahydro-2H-pyran-2-one: A Technical Guide

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Compound of Interest

Compound Name: 6-Tridecyltetrahydro-2H-pyran-2-one

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Introduction

6-Tridecyltetrahydro-2H-pyran-2-one, also known by its synonyms δ -octadecalactone and τ -stearolactone, is a long-chain saturated δ -lactone. Lactones are cyclic esters that are widespread in nature and contribute significantly to the aroma and flavor of many foods, and some possess important biological activities. While many shorter-chain lactones are well-characterized, the natural occurrence and biosynthesis of long-chain lactones such as **6-tridecyltetrahydro-2H-pyran-2-one** are less extensively documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, details of its microbial production, experimental protocols for its isolation and analysis, and a discussion of its biosynthetic pathway.

There have been conflicting reports regarding the natural occurrence of δ -octadecalactone, with some databases listing it as not found in nature. However, scientific literature confirms its presence in dairy products and as a metabolite of certain lactic acid bacteria.

Natural Occurrence and Microbial Production

The primary documented natural sources of **6-tridecyltetrahydro-2H-pyran-2-one** are dairy products and the fermentation of vegetable oils by specific strains of lactic acid bacteria.

Dairy Products

Long-chain δ -lactones, including δ -octadecalactone, have been identified as natural constituents of milk fat. These compounds are believed to contribute to the creamy taste and texture of dairy products. For instance, δ -octadecalactone is thought to influence the melting behavior of cream in the oral cavity[1]. The presence of these lactones in milk fat is a result of the microbial and enzymatic activities inherent in milk and during the processing of dairy products.

Microbial Fermentation

Recent research has demonstrated the de novo biosynthesis of δ -octadecalactone by specific lactic acid bacteria (LAB) during the fermentation of vegetable oil. This discovery opens avenues for the biotechnological production of this compound. A study identified three specific strains capable of producing δ -octadecalactone from grapeseed oil[1]:

- *Lentilactobacillus parafarraginis* FAM-1079
- *Lactococcus lactis* subsp. *lactis* FAM-17918
- *Lactococcus lactis* subsp. *lactis* biovar *diacetylactis* FAM-22003

The production of δ -octadecalactone by these strains was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of the fermentation broth. The study also noted that the application of sublethal heat stress to the bacterial cultures could significantly increase the yield of δ -octadecalactone, with an improvement of up to a factor of nine observed for *L. lactis* subsp. *lactis* biovar *diacetylactis*[1].

Quantitative Data

The following table summarizes the key quantitative information related to the microbial production of **6-tridecyltetrahydro-2H-pyran-2-one**.

Parameter	Value	Source Organism(s)	Reference
Chemical Formula	C ₁₈ H ₃₄ O ₂	N/A	--INVALID-LINK--
Molecular Weight	282.46 g/mol	N/A	--INVALID-LINK--
CAS Number	1227-51-6	N/A	--INVALID-LINK--
Production Improvement with Heat Stress (V1)	~1.5-fold increase	Lentilactobacillus parafarraginis FAM-1079	[1]
Production Improvement with Heat Stress (V1)	~5-fold increase	Lactococcus lactis subsp. lactis FAM-17918	[1]
Production Improvement with Heat Stress (V2)	~9-fold increase	Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003	[1]

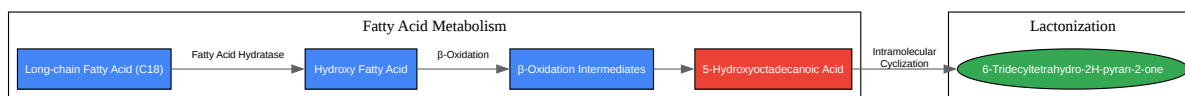
Note: V1 and V2 refer to different heat stress conditions applied during fermentation as described in the cited literature.

Biosynthetic Pathway

The biosynthesis of long-chain δ -lactones in microorganisms is understood to originate from fatty acid metabolism. While the specific enzymatic steps for **6-tridecyltetrahydro-2H-pyran-2-one** in the identified lactic acid bacteria have not been fully elucidated, a general pathway can be proposed. The process begins with long-chain fatty acids, such as those present in vegetable oil. These fatty acids undergo hydroxylation, followed by β -oxidation and subsequent intramolecular cyclization (lactonization) to form the δ -lactone ring.

A key enzyme in this pathway is believed to be a fatty acid hydratase, which introduces a hydroxyl group onto the fatty acid chain. In lactic acid bacteria, these enzymes have been shown to hydroxylate unsaturated fatty acids. Subsequent rounds of β -oxidation shorten the carbon chain, and when a hydroxyl group is positioned at the δ -carbon (the 5th carbon from the

carboxyl group), spontaneous or enzyme-catalyzed lactonization can occur to form the stable six-membered ring of the δ -lactone.



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A proposed biosynthetic pathway for **6-tridecyltetrahydro-2H-pyran-2-one**.

Experimental Protocols

The following sections provide detailed methodologies for the microbial production, extraction, and analysis of **6-tridecyltetrahydro-2H-pyran-2-one** based on published research.

Microbial Production of 6-Tridecyltetrahydro-2H-pyran-2-one

This protocol is adapted from the methodology used for producing δ -lactones from vegetable oil using lactic acid bacteria.

1. Bacterial Strains and Culture Conditions:

- Strains: *Lentilactobacillus parafarraginis* FAM-1079, *Lactococcus lactis* subsp. *lactis* FAM-17918, or *Lactococcus lactis* subsp. *lactis* biovar *diacetylactis* FAM-22003.
- Growth Medium: De Man, Rogosa and Sharpe (MRS) broth or a suitable milk-based medium.
- Incubation: Incubate cultures at 30°C for 24-48 hours under anaerobic or microaerophilic conditions.

2. Fermentation:

- **Substrate:** Use a sterile emulsion of grapeseed oil (or other suitable vegetable oil) in the growth medium. A typical concentration would be 1-5% (v/v) oil.
- **Inoculation:** Inoculate the oil-containing medium with a fresh overnight culture of the selected bacterial strain (e.g., 1-5% v/v inoculum).
- **Fermentation Conditions:** Incubate the fermentation mixture at 30°C for 48-72 hours with gentle agitation.
- **(Optional) Heat Stress for Increased Yield:** To enhance production, apply a sublethal heat stress to the culture. For example, after 24 hours of fermentation, increase the temperature to 42°C for a period of 1-2 hours before returning to the optimal growth temperature.

Extraction and Isolation Protocol

This protocol outlines a general procedure for the extraction and purification of the lipophilic lactone from the fermentation broth.

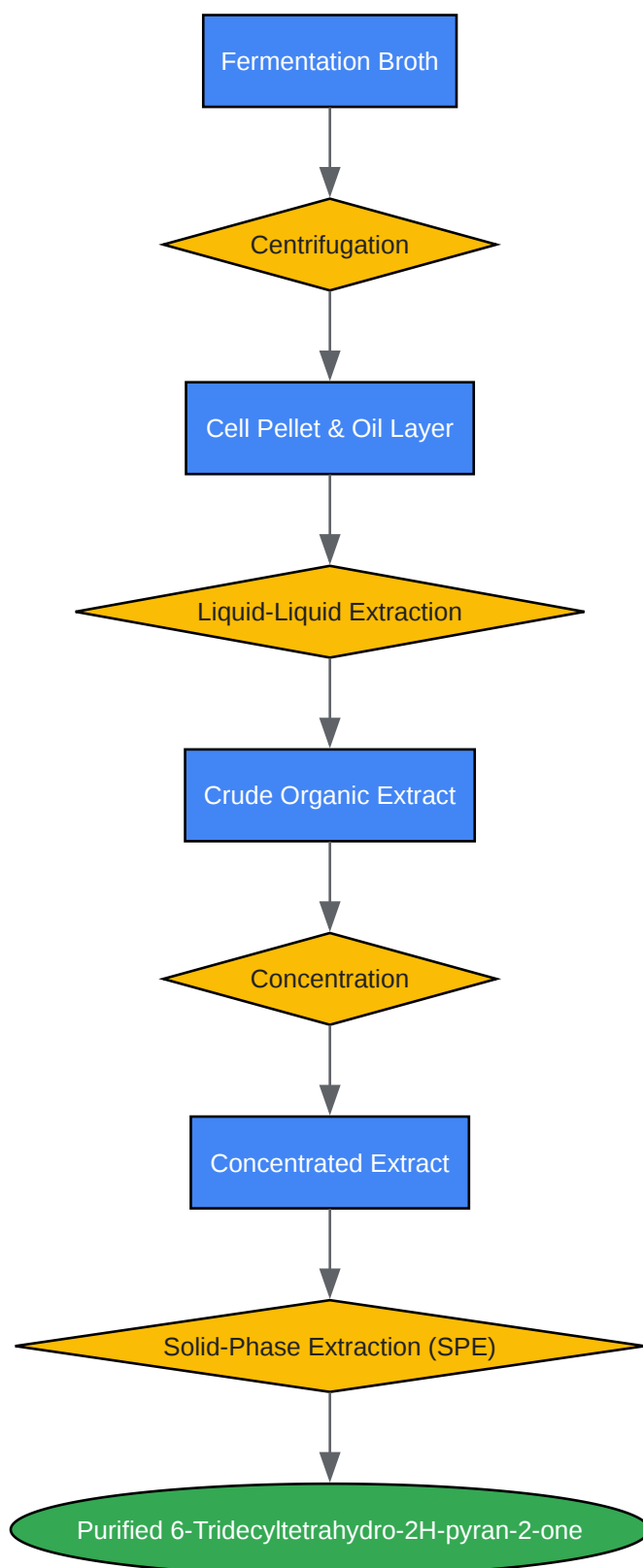
1. Initial Extraction:

- Centrifuge the fermentation broth to separate the bacterial cells and any remaining oil phase from the aqueous supernatant.
- Combine the cell pellet and the oil layer.
- Perform a liquid-liquid extraction of the combined pellet and oil with a non-polar organic solvent such as hexane or a slightly more polar solvent like ethyl acetate. Repeat the extraction three times to ensure complete recovery.
- Pool the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract under reduced pressure using a rotary evaporator.

2. Purification by Solid-Phase Extraction (SPE):

- **Stationary Phase:** Use a silica-based or aminopropyl-bonded silica SPE cartridge.

- **Sample Loading:** Dissolve the concentrated extract in a small volume of a non-polar solvent (e.g., hexane) and load it onto the pre-conditioned SPE cartridge.
- **Washing:** Wash the cartridge with a non-polar solvent to remove highly non-polar impurities like fatty acids.
- **Elution:** Elute the lactone fraction with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (e.g., 90:10 or 80:20 v/v). Collect the fractions.
- **Monitor the fractions** by thin-layer chromatography (TLC) or a rapid GC-MS scan to identify the fractions containing the target compound.
- **Pool the pure fractions** and evaporate the solvent.



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A general workflow for the extraction and purification of the target lactone.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of **6-tridecyltetrahydro-2H-pyran-2-one**.

1. Sample Preparation:

- For quantitative analysis, dissolve a known amount of the purified extract in a suitable solvent (e.g., hexane or dichloromethane).
- Add an internal standard (e.g., a deuterated lactone or a lactone with a different chain length not present in the sample) for accurate quantification.

2. GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injection: Splitless injection of 1 μ L of the sample.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp 1: Increase to 250°C at a rate of 10°C/min.
 - Hold at 250°C for 10 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-400.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

3. Data Analysis:

- Identification: Identify **6-tridecyltetrahydro-2H-pyran-2-one** by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum with a library (e.g., NIST). The characteristic fragment ion for δ -lactones is often found at m/z 99.
- Quantification: Quantify the compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Conclusion

6-Tridecyltetrahydro-2H-pyran-2-one is a naturally occurring long-chain δ -lactone found in dairy products and producible through microbial fermentation. Its presence contributes to the sensory properties of foods, and as a member of the lactone family, it may possess biological activities of interest to the pharmaceutical and drug development industries. The protocols outlined in this guide provide a framework for the production, isolation, and analysis of this compound, facilitating further research into its properties and potential applications. The continued exploration of microbial sources and biosynthetic pathways will be crucial for unlocking the full potential of this and other long-chain lactones.

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References

- 1. Biotechnological formation of dairy flavor inducing δ -lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

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